
2,3-Difluoro-4,5-dihydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-4,5-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H4F2O3 It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4,5-dihydroxybenzaldehyde typically involves the fluorination of 4,5-dihydroxybenzaldehyde. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to avoid over-fluorination and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes steps such as halogenation, hydroxylation, and purification. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4,5-dihydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2,3-Difluoro-4,5-dihydroxybenzoic acid.
Reduction: 2,3-Difluoro-4,5-dihydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-4,5-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and fluorinated compounds.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4,5-dihydroxybenzaldehyde depends on the specific application. In biological systems, it may interact with enzymes and proteins through its aldehyde and hydroxyl groups. The fluorine atoms can influence the compound’s reactivity and binding affinity by altering the electronic properties of the molecule.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzaldehyde: Similar structure but lacks the hydroxyl groups.
2,5-Difluoro-3,4-dihydroxybenzaldehyde: Similar structure with different positions of fluorine and hydroxyl groups.
3,5-Difluoro-2-hydroxy-4-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
2,3-Difluoro-4,5-dihydroxybenzaldehyde is unique due to the specific positions of the fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and potential applications. The presence of both electron-withdrawing fluorine atoms and electron-donating hydroxyl groups creates a unique electronic environment that can be exploited in various chemical reactions and applications.
Properties
CAS No. |
426226-77-9 |
|---|---|
Molecular Formula |
C7H4F2O3 |
Molecular Weight |
174.10 g/mol |
IUPAC Name |
2,3-difluoro-4,5-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H4F2O3/c8-5-3(2-10)1-4(11)7(12)6(5)9/h1-2,11-12H |
InChI Key |
BPRFVTSMTWMAEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



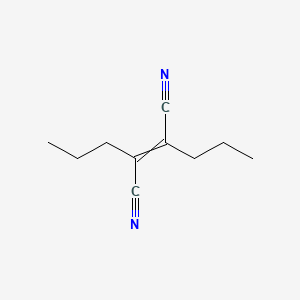
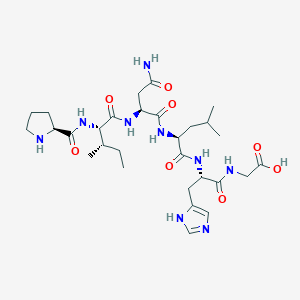
![Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)-](/img/structure/B14234886.png)
![2,4-Methano-1h-furo[3,4-b]pyrrole](/img/structure/B14234891.png)
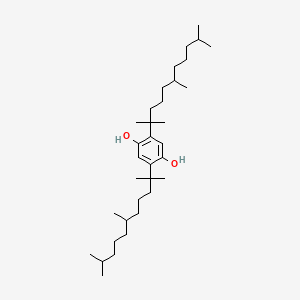
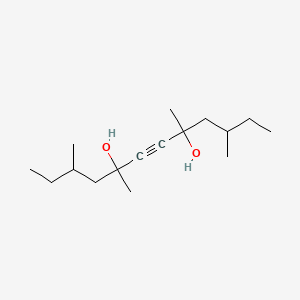


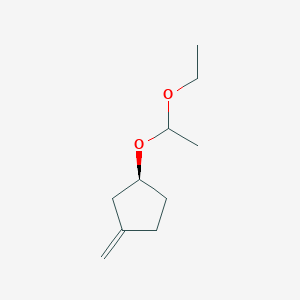
![2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]-](/img/structure/B14234923.png)
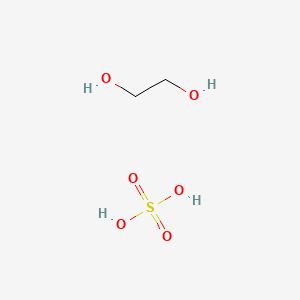
![1H-4,7-Methanoimidazo[4,5-E][1,3]diazepine](/img/structure/B14234931.png)
![1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone](/img/structure/B14234932.png)
